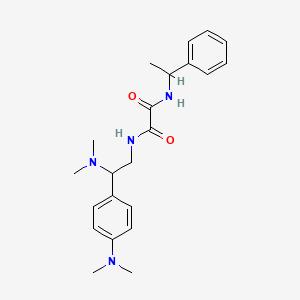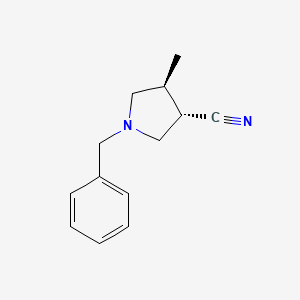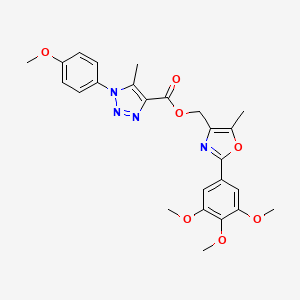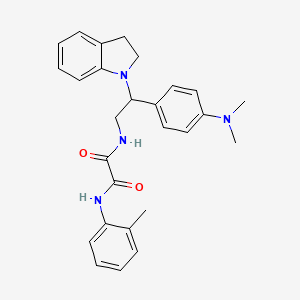
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(1-phenylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the specific compound is not directly discussed in the provided papers, related compounds with similar functional groups, such as oxalamide derivatives and dimethylamino moieties, are mentioned and can provide insights into the behavior of the compound .
Synthesis Analysis
The synthesis of related oxalamide compounds involves the formation of amide bonds, which can be achieved through various methods, including decarboxylative condensation reactions. For instance, the synthesis of benzeneacetamide derivatives is described using phenylpyruvic acid and hydroxylamines in the presence of activating agents . This suggests that similar synthetic strategies could be employed for the synthesis of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(1-phenylethyl)oxalamide, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of oxalamide derivatives is characterized by the presence of hydrogen bonding and other non-covalent interactions. For example, N,N'-bis(4-pyridylmethyl)oxalamide forms extended supramolecular networks through intermolecular N-H...N and C-H...O hydrogen bonds . Similarly, another oxalamide derivative exhibits intramolecular hydrogen bonding and forms a helical supramolecular assembly . These findings suggest that N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(1-phenylethyl)oxalamide may also engage in hydrogen bonding, potentially leading to the formation of unique structural motifs.
Chemical Reactions Analysis
The reactivity of oxalamide derivatives and related compounds can be influenced by the presence of functional groups such as dimethylamino groups. For instance, a molecular complex involving a dimethylaminophenyl moiety exhibits hydrogen bonding and π-π* interactions, which can affect the compound's reactivity and interaction with other molecules . These interactions are crucial in understanding the chemical behavior of the compound and its potential applications in forming molecular complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide derivatives are closely related to their molecular structure. The presence of dimethylamino groups and the ability to form hydrogen bonds can influence properties such as solubility, melting point, and reactivity. For example, the trapping of dimethyl sulfoxide by an oxalamide derivative through N-H...O hydrogen bonding indicates the potential for solvate formation, which can affect the compound's solubility and crystalline structure . Additionally, the formation of supramolecular networks can impact the material's mechanical properties and stability .
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-16(17-9-7-6-8-10-17)24-22(28)21(27)23-15-20(26(4)5)18-11-13-19(14-12-18)25(2)3/h6-14,16,20H,15H2,1-5H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJWPDGFZQQNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B3005162.png)

![3-amino-N-(3-chloro-4-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3005165.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B3005171.png)
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B3005172.png)
![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3005175.png)


![4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005178.png)

![6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3005181.png)
